4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
113296-37-0 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-(3H-imidazo[4,5-c]pyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
VFNQUSRGVSPQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azide Rearrangement
A prominent method for imidazo[4,5-c]pyridine synthesis involves the Curtius rearrangement of pyrazinoic acid azides, as demonstrated in the preparation of imidazo[4,5-b]pyrazin-2-ones. For 4-(1H-imidazo[4,5-c]pyridin-2-yl)benzoic acid, a hypothetical pathway could begin with a 3-aminopyridine derivative bearing a benzoic acid moiety.
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Intermediate Formation :
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Challenges :
Tandem Substitution-Cyclization Reactions
Adaptation of H<sub>2</sub>O-IPA Medium Synthesis
A rapid tandem reaction for imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine has been reported. Modifying this method for the target compound:
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Substitution Step :
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Reduction and Cyclization :
Key Considerations :
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Protection of the carboxylic acid during substitution prevents side reactions.
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Solvent choice impacts reaction efficiency; IPA-water mixtures enhance solubility of polar intermediates.
Post-Functionalization via Cross-Coupling
Suzuki-Miyaura Coupling
Introducing the benzoic acid moiety after imidazo ring formation:
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Halogenated Intermediate Synthesis :
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Coupling Reaction :
Advantages :
Oxidation of Alkyl Substituents
Methyl to Carboxylic Acid Conversion
A two-step approach starting with a methyl-substituted precursor:
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Imidazo Ring Synthesis :
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Oxidation :
Limitations :
Multicomponent Reaction Strategies
One-Pot Imidazo Ring Formation
Combining a pyridine derivative, aldehyde, and ammonia source:
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Reactants :
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4-Carboxybenzaldehyde, 3-amino-4-nitropyridine, and ammonium acetate.
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Cyclization :
Efficiency :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid as an anticancer agent. For instance, compounds derived from imidazo[4,5-c]pyridine scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines, including glioblastoma (GBM) cells. In vitro studies showed that these compounds inhibit Src family kinases, which are crucial in cancer progression and metastasis .
Case Study: Glioblastoma Treatment
- A derivative of imidazo[4,5-c]pyridine was tested against U87 and T98G GBM cell lines. Results indicated a submicromolar range inhibition of cell proliferation, suggesting that such compounds could serve as effective treatments for GBM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of imidazo[4,5-c]pyridine possess significant activity against both Gram-positive and Gram-negative bacteria. The structural features of these compounds enhance their interaction with microbial targets, leading to effective inhibition of bacterial growth .
Case Study: Antimicrobial Screening
- A series of synthesized derivatives were tested against various bacterial strains using the tube dilution method. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Src Kinase Inhibition
The mechanism of action for the anticancer properties primarily involves the inhibition of Src family kinases. These kinases play a pivotal role in signaling pathways that regulate cell growth and survival. By targeting these kinases, this compound can disrupt cancer cell proliferation and induce apoptosis .
Platelet-Activating Factor Antagonism
Another significant application is its role as a platelet-activating factor antagonist. This property is crucial for managing inflammatory responses and preventing thrombotic events associated with cardiovascular diseases . The compound's ability to modulate immune responses makes it a candidate for treating conditions linked to excessive platelet activation.
Potential Therapeutic Uses
Given its diverse biological activities, this compound could be utilized in various therapeutic contexts:
- Cancer Therapy : As a targeted treatment for tumors expressing high levels of Src kinases.
- Antimicrobial Agent : For developing new antibiotics against resistant bacterial strains.
- Anti-inflammatory Drug : To manage diseases characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties of 4-(1H-imidazo[4,5-c]pyridin-2-yl)benzoic acid and its analogs:
Key Comparative Analysis
Core Structure Modifications Phenanthroline vs. Pyridine Fusion: The phenanthroline-containing analog (C₂₀H₁₂N₄O₂) exhibits a larger, more rigid aromatic system compared to the pyridine-fused target compound. This extended π-system enhances π-π stacking interactions and metal-chelation capabilities, making it suitable for catalytic or sensor applications . Benzimidazole vs. Imidazopyridine: Replacing the imidazo[4,5-c]pyridine core with benzimidazole (C₁₅H₁₅N₃) alters electronic properties.
Substituent Effects
- Carboxylic Acid Position : The 2-carboxylic acid derivative (C₈H₅N₃O₂) has the acidic group directly on the imidazole ring, likely increasing acidity (lower pKa) compared to the target compound’s benzoic acid substituent .
- Electron-Donating vs. Withdrawing Groups : The dimethylaniline substituent in C₁₅H₁₅N₃ introduces electron-donating effects, reducing solubility in polar solvents compared to the electron-withdrawing benzoic acid group in the target compound .
Functional Group Replacements Fluorenone vs. Benzoic Acid: The fluorenone-substituted analog (C₁₉H₁₁N₃O) replaces the carboxylic acid with a ketone, enabling dipole interactions rather than hydrogen bonding. This modification may favor applications in organic electronics due to enhanced conjugation . Unsubstituted Core: The absence of substituents in C₆H₅N₃ limits solubility and reactivity, highlighting the critical role of the benzoic acid group in the target compound’s functionality .
Research Findings and Implications
- Coordination Chemistry : The benzoic acid group in the target compound facilitates coordination with transition metals (e.g., Cu²⁺, Zn²⁺), whereas the phenanthroline analog’s nitrogen-rich structure enhances binding to lanthanides .
- Solubility and Bioavailability: The carboxylic acid group improves aqueous solubility over non-polar analogs like C₁₅H₁₅N₃, suggesting superior pharmacokinetic profiles for pharmaceutical applications .
- Electronic Properties : The imidazo[4,5-c]pyridine core’s electron-deficient nature contrasts with benzimidazole derivatives, influencing charge-transfer efficiency in optoelectronic materials .
Biological Activity
4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound features an imidazo[4,5-c]pyridine core linked to a benzoic acid moiety, which is known to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C14H11N3O2
- Molecular Weight : 253.26 g/mol
- CAS Number : 132026-12-1
The biological activity of this compound primarily involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Key interactions include:
- Hydrogen Bonding : Facilitates binding to target sites.
- Hydrophobic Interactions : Enhances binding affinity.
- Van der Waals Forces : Contributes to the stability of the interaction.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of imidazo[4,5-c]pyridine derivatives against various cancer cell lines. For instance:
- Inhibition of Src Family Kinases (SFKs) : Compounds derived from imidazo[4,5-c]pyridine have been shown to inhibit SFKs, which are crucial in glioblastoma multiforme (GBM) pathogenesis. Compound 1s demonstrated effective inhibition against GBM cell lines (U87, U251) comparable to established inhibitors like PP2 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1s | U87 | 0.12 |
| 1s | U251 | 0.15 |
Structure-Activity Relationship (SAR)
The structural modifications in imidazo[4,5-c]pyridine derivatives significantly affect their biological activity. For example:
- The presence of hydroxyl (-OH) groups has been correlated with improved antiproliferative activity against various cancer cell lines .
- Compounds with lower IC50 values were observed in structures containing two -OH groups.
Case Studies
- Glioblastoma Treatment :
- Antiproliferative Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid, and how can intermediates be characterized?
- Synthesis : The compound is typically synthesized via cyclocondensation of 4-carboxyphenyl-substituted precursors with pyridine derivatives. For example, analogous imidazo[4,5-b]phenazines are synthesized by reacting aminophenanthroline derivatives with substituted benzaldehydes under reflux in acetic acid .
- Characterization : Key intermediates and products are validated using and NMR spectroscopy (e.g., aromatic protons at δ 7.85–9.26 ppm in DMSO-d), high-resolution mass spectrometry (HRMS), and elemental analysis (e.g., C: 73.07%, H: 3.87%, N: 17.94% for a related compound) .
Q. How is the crystal structure of this compound resolved, and what insights does it provide?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and packing motifs. For example, analogous imidazole derivatives show planar imidazole rings with dihedral angles of 5–10° relative to the benzoic acid moiety, influencing π-π stacking interactions .
- Data : CCDC reference 1038591 (for a related structure) provides crystallographic parameters (e.g., space group , unit cell dimensions ) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of the target compound?
- Factorial Design : Employ a factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a study on imidazo-pyridine synthesis achieved 82% yield by optimizing reaction time (12–24 hrs) and temperature (80–120°C) .
- Example Table :
| Variable | Low Level (-1) | High Level (+1) | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 110 |
| Reaction Time (h) | 12 | 24 | 18 |
| Solvent (AcOH:HO) | 3:1 | 5:1 | 4:1 |
Q. How to resolve contradictory data in biological activity assays (e.g., topoisomerase inhibition vs. cytotoxicity)?
- Approach :
- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to distinguish between specific enzyme inhibition and nonspecific cytotoxicity.
- Mechanistic Studies : Use fluorescence polarization assays to measure DNA-topoisomerase binding affinity (e.g., IC < 10 µM for dual Topo I/IIα inhibition in imidazo-phenazines) .
- Contradiction Management : Cross-validate results with orthogonal assays (e.g., comet assay for DNA damage vs. MTT for cell viability) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to Topo I/IIα. For imidazo-phenazines, docking scores (e.g., ΔG = -9.2 kcal/mol) correlate with experimental IC values .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How does the electronic structure of the imidazo-pyridine core influence its photophysical properties?
- TD-DFT Analysis : Calculate HOMO-LUMO gaps (e.g., 3.2 eV for a related compound) using Gaussian 16 with B3LYP/6-31G(d) basis set. This predicts UV-Vis absorption maxima (e.g., λ = 350 nm) .
- Experimental Validation : Compare with experimental spectra (e.g., absorbance at 345 nm in methanol) to refine computational models .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions for cyclocondensation reactions to prevent hydrolysis of intermediates .
- Data Interpretation : Use Scherrer equation for XRD crystallite size analysis and correct for preferred orientation in Rietveld refinement .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., IC reporting with 95% confidence intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
